molecular formula C25H26N2O3 B5052991 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5052991
M. Wt: 402.5 g/mol
InChI Key: FWOUEGMYDINJQC-UHFFFAOYSA-N
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Description

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines elements of quinoline and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with isoindole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combined quinoline and isoindole structures, which confer distinct chemical and biological properties. This dual structure allows for a wide range of applications and makes it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[1-oxo-1-(2,2,4,6,8-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-14-11-15(2)21-20(12-14)16(3)13-25(5,6)27(21)22(28)17(4)26-23(29)18-9-7-8-10-19(18)24(26)30/h7-13,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOUEGMYDINJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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